molecular formula C12H11FO2 B15059243 (4-Fluoro-3-methylfuran-2-yl)(phenyl)methanol

(4-Fluoro-3-methylfuran-2-yl)(phenyl)methanol

Cat. No.: B15059243
M. Wt: 206.21 g/mol
InChI Key: CIMWEJUDSYXXFK-UHFFFAOYSA-N
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Description

(4-Fluoro-3-methylfuran-2-yl)(phenyl)methanol is an organic compound that belongs to the class of heterocyclic building blocks It is characterized by the presence of a furan ring substituted with a fluorine atom and a methyl group, along with a phenyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-methylfuran-2-yl)(phenyl)methanol typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The fluorine atom and methyl group are introduced onto the furan ring through electrophilic substitution reactions.

    Attachment of the Phenyl Group: The phenyl group is attached to the furan ring via a Friedel-Crafts alkylation reaction.

    Formation of the Methanol Moiety: The final step involves the reduction of the carbonyl group to form the methanol moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-methylfuran-2-yl)(phenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (4-Fluoro-3-methylfuran-2-yl)(phenyl)aldehyde or (4-Fluoro-3-methylfuran-2-yl)(phenyl)carboxylic acid.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of substituted furan derivatives with various functional groups.

Scientific Research Applications

(4-Fluoro-3-methylfuran-2-yl)(phenyl)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-methylfuran-2-yl)(phenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol
  • (4-Fluoro-3,5-dimethylfuran-2-yl)(phenyl)methanol
  • (3-Fluorofuran-2-yl)(phenyl)methanol

Uniqueness

(4-Fluoro-3-methylfuran-2-yl)(phenyl)methanol is unique due to the specific positioning of the fluorine atom and methyl group on the furan ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H11FO2

Molecular Weight

206.21 g/mol

IUPAC Name

(4-fluoro-3-methylfuran-2-yl)-phenylmethanol

InChI

InChI=1S/C12H11FO2/c1-8-10(13)7-15-12(8)11(14)9-5-3-2-4-6-9/h2-7,11,14H,1H3

InChI Key

CIMWEJUDSYXXFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=C1F)C(C2=CC=CC=C2)O

Origin of Product

United States

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